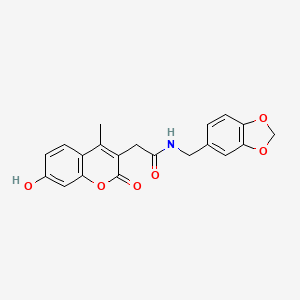

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

This compound features a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a 7-hydroxy-4-methylcoumarin (chromen-2-one) group.

Properties

Molecular Formula |

C20H17NO6 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C20H17NO6/c1-11-14-4-3-13(22)7-17(14)27-20(24)15(11)8-19(23)21-9-12-2-5-16-18(6-12)26-10-25-16/h2-7,22H,8-10H2,1H3,(H,21,23) |

InChI Key |

VDTNAIZDHHJYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H17NO7

- Molecular Weight : 373.35 g/mol

- CAS Number : Not available

The compound exhibits various biological activities primarily attributed to its structural components, which include a benzodioxole moiety and a chromenone derivative. These features suggest potential interactions with biological targets such as enzymes and receptors.

1. Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups in the chromenone structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

2. Antimicrobial Activity

Studies have shown that benzodioxole derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

3. Enzyme Inhibition

The compound is suspected to inhibit specific enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibitors of MAO are of interest for their potential in treating depression and neurodegenerative disorders.

Case Studies

- Study on Antioxidant Activity

- Antimicrobial Efficacy

- MAO Inhibition Study

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core Structure : Benzodioxolylmethyl-acetamide + 7-hydroxy-4-methylcoumarin.

- Key Substituents :

- 7-hydroxy group on coumarin (electron-donating, enhances hydrogen bonding).

- 4-methyl group on coumarin (steric and electronic effects).

Analogs (Selected Examples):

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): Substituent at C7: Oxy group (ether linkage) instead of hydroxy.

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-Methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (): Oxadiazole-thioether side chain replaces the coumarin moiety. Impact: Introduces heterocyclic rigidity and sulfur-based polarity, which may influence binding to enzymatic targets like kinases or proteases.

N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)Acetamide (): Diazaspirodecane-dione group instead of coumarin.

(E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetohydrazide (): Hydrazide backbone with a nitro-substituted benzylidene group.

Physical and Chemical Properties

- Melting Points : Coumarin derivatives (e.g., ) exhibit higher melting points (158–160°C) compared to oxadiazole analogs (127–148°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) in coumarin-based structures.

- Solubility : The diazaspiro compound () has moderate aqueous solubility (6.1 µg/mL), likely due to its polar dione group. The target compound’s 7-hydroxy group may improve solubility relative to ether-linked analogs ().

Q & A

Q. Common Pitfalls :

- Twinned crystals: Use TWINABS for scaling if twinning is detected.

- Disorder: Apply restraints to overlapping atoms (e.g., benzodioxole methylene groups) .

What spectroscopic and chromatographic techniques are essential for confirming purity and structural integrity?

Q. Basic Research Focus

- HPLC-PDA : Use a C18 column (MeCN/HO + 0.1% TFA) to assess purity (>98%). Retention time consistency across batches indicates reproducibility .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error (e.g., calculated for CHNO: 368.1128) .

- -NMR : Detect quaternary carbons (e.g., acetamide carbonyl at δ 169–171 ppm) and benzodioxole carbons (δ 100–150 ppm) .

How can researchers resolve contradictions in spectroscopic data during structural analysis?

Advanced Research Focus

Contradictions (e.g., unexpected -NMR splitting) require:

- Multi-Technique Cross-Validation : Compare with -NMR, DEPT-135, and HSQC to assign ambiguous signals.

- Dynamic Effects : Investigate tautomerism (e.g., keto-enol in chromen-2-one) via variable-temperature NMR .

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and simulate NMR spectra for comparison .

Case Study : A 0.2 ppm shift in acetamide protons may arise from solvent polarity effects (DMF vs. CDCl) .

What methodologies are used to evaluate the compound’s biological activity and mechanism of action?

Q. Advanced Research Focus

- In Vitro Assays :

- DNA Interaction Studies :

- UV-Vis Titration : Monitor hypochromicity at 260 nm to calculate binding constants (K ~10 M) .

- Molecular Docking : Use AutoDock Vina to simulate binding to B-DNA (docking scores ≤-8.0 kcal/mol) .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Q. Advanced Research Focus

- Substituent Modulation :

- Benzodioxole Ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability.

- Chromen-2-one : Replace 4-methyl with trifluoromethyl to improve lipophilicity (clogP increase by ~0.5) .

- In Vivo Validation :

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- pH Adjustment : Ionize the 7-hydroxy group (pKa ~9.5) by preparing sodium salts in phosphate buffer (pH 7.4) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.